4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a combination of pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include difluoromethylating agents, alkylating agents, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluxapyroxad: A similar compound with a pyrazole ring, used as a fungicide.
Difluoromethoxy-pyrazole derivatives: Compounds with similar structural features, used in various chemical applications.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE is unique due to its specific combination of difluoromethyl, pyrazole, and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H25F2N7 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H25F2N7/c1-5-7-27-12-14(9-22-27)11-26(4)19-24-16(8-17(25-19)18(20)21)15-10-23-28(6-2)13(15)3/h8-10,12,18H,5-7,11H2,1-4H3 |
InChI Key |
WPMLCASGXDNMHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CN(C)C2=NC(=CC(=N2)C(F)F)C3=C(N(N=C3)CC)C |
Origin of Product |
United States |
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